2-Chloro-5-(3-methylphenyl)phenol
Description
2-Chloro-5-(3-methylphenyl)phenol is a chlorinated phenolic compound featuring a 3-methylphenyl substituent at the 5-position of the phenol ring. Its molecular formula is C₁₃H₁₁ClO, with a molecular weight of 218.68 g/mol. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the utility of phenolic derivatives in constructing complex molecules .
Properties
IUPAC Name |
2-chloro-5-(3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUTXVVXZWPKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685827 | |
| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-27-2 | |
| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methylphenyl)phenol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Direct Chlorination: This method involves the direct chlorination of 3-methylbiphenyl using chlorine gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenols, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(3-methylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methylphenyl)phenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to cell death in microbial organisms. The molecular targets include membrane lipids and key enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol
- Molecular Formula : C₇H₄ClF₃O
- Molecular Weight : 196.55 g/mol
- Key Properties :
- Comparison: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (lower pKa) compared to the electron-donating 3-methylphenyl group in the target compound. This makes 2-Chloro-5-(trifluoromethyl)phenol more reactive in electrophilic substitutions. It is widely used as a building block in agrochemicals and pharmaceuticals due to its stability and polar character .
2-Chloro-5-(piperidin-1-ylmethyl)phenol
- Molecular Formula: C₁₂H₁₆ClNO
- Molecular Weight : 225.71 g/mol
- Key Properties :
- Comparison :
The piperidinylmethyl group introduces basicity and bulkiness, altering solubility and pharmacokinetic properties compared to the planar 3-methylphenyl group. This derivative may exhibit enhanced interactions with biological targets, such as enzymes or receptors .
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
- Molecular Formula: C₁₃H₇ClFNO
- Molecular Weight : 247.65 g/mol
- Key Properties: Contains both cyano (-CN) and fluorine substituents.
- Comparison: The electron-deficient cyano and fluorine groups enhance electrophilic reactivity and metabolic stability. This compound is valuable in designing kinase inhibitors or fluorinated bioactive molecules .
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Molecular Formula : C₁₂H₁₆BClO₃
- Molecular Weight : 254.52 g/mol
- Key Applications :
- Comparison :
The boron-containing group expands synthetic utility, unlike the inert 3-methylphenyl group, which primarily contributes to steric effects.
2-Chloro-5-(3-methylphenyl)-1,3,4-thiadiazole
- Key Applications :
- Comparison: Replacing the phenol group with a thiadiazole ring shifts the application from synthetic intermediate to direct agrochemical use. The chlorine and 3-methylphenyl groups enhance bioactivity against algae .
Tabulated Comparison of Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
